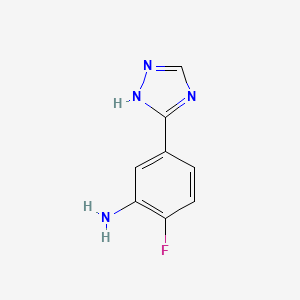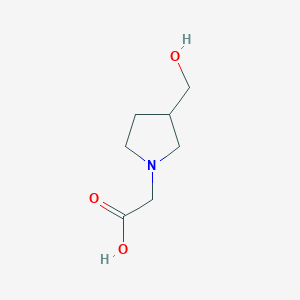
(3-羟甲基吡咯烷-1-基)乙酸
描述
(3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid: is a chemical compound characterized by a pyrrolidine ring substituted with a hydroxymethyl group and an acetic acid moiety
科学研究应用
Chemistry: (3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid is used as an intermediate in the synthesis of complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis .
Biology: In biological research, this compound is used to study the effects of pyrrolidine derivatives on cellular processes. It serves as a model compound for investigating the biological activity of similar structures .
Medicine: Its structural features make it a candidate for designing molecules with therapeutic properties .
Industry: In the industrial sector, (3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid typically involves the functionalization of a preformed pyrrolidine ring. One common method includes the reaction of pyrrolidine with formaldehyde and acetic acid under controlled conditions to introduce the hydroxymethyl and acetic acid groups .
Industrial Production Methods: Industrial production of (3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid may involve large-scale synthesis using microwave-assisted organic synthesis (MAOS) to enhance efficiency and yield. This method allows for precise control over reaction conditions, leading to higher purity and consistency in the final product .
化学反应分析
Types of Reactions: (3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) are used.
Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of (3-Carboxy-pyrrolidin-1-yl)-acetic acid.
Reduction: Formation of (3-Methyl-pyrrolidin-1-yl)-acetic acid.
Substitution: Formation of various substituted pyrrolidine derivatives.
作用机制
The mechanism of action of (3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The acetic acid moiety can participate in acid-base reactions, affecting the compound’s overall reactivity .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Receptors: It can interact with cellular receptors, modulating signal transduction pathways.
Transporters: The compound may affect the function of transport proteins, altering the movement of molecules across cell membranes.
相似化合物的比较
(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone: This compound has a similar pyrrolidine ring but with different substituents, leading to distinct chemical properties.
(3-Hydroxy-4-methoxyphenyl)(pyrrolidin-1-yl)methanone: Another pyrrolidine derivative with unique structural features.
Uniqueness: (3-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid is unique due to its combination of a hydroxymethyl group and an acetic acid moiety. This combination provides a balance of reactivity and stability, making it suitable for various applications in research and industry .
属性
IUPAC Name |
2-[3-(hydroxymethyl)pyrrolidin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c9-5-6-1-2-8(3-6)4-7(10)11/h6,9H,1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHFBEHMAAMNHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


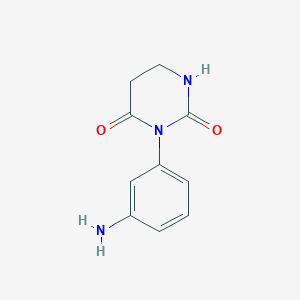
![Acetic acid, 2-[[(3-bromophenyl)methyl]amino]-2-oxo-, ethyl ester](/img/structure/B1443409.png)
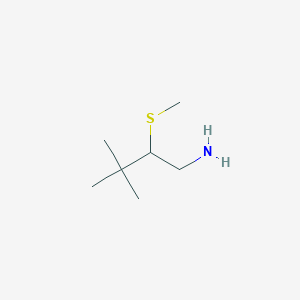
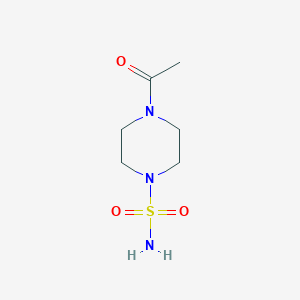
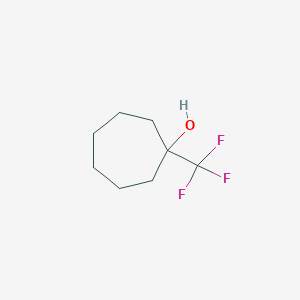

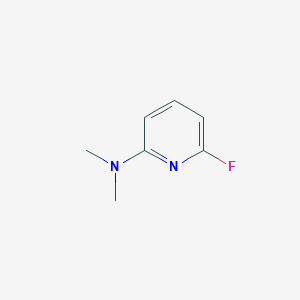
![1-[2-(Propan-2-yloxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1443422.png)
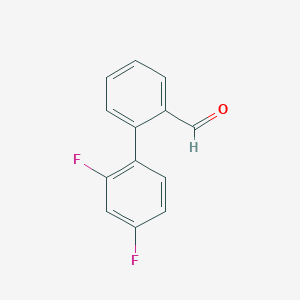
![(3-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B1443424.png)
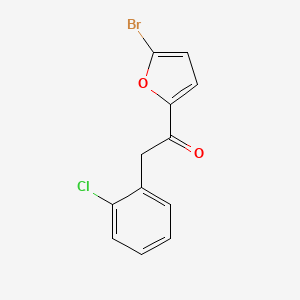
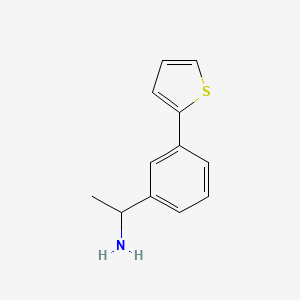
![Benzyl 4-[(propan-2-yl)amino]butanoate](/img/structure/B1443429.png)
